REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:29])[NH:14][C:15]([CH2:20][O:21]CC2C=CC=CC=2)=[C:16]([CH2:18][CH3:19])[CH:17]=1.B(Br)(Br)Br.CCCCCC.C(OCC)C>C(Cl)Cl>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:29])[NH:14][C:15]([CH2:20][OH:21])=[C:16]([CH2:18][CH3:19])[CH:17]=1 |f:1.2|
|
Name
|
3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone
|
Quantity
|
198 mg
|
Type
|
reactant
|
Smiles
|
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)CC)COCC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
boron tribromide hexane
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
This suspension was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of saturated aqueous NaHCO3 (10 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
afforded a light yellow solid with m.p. of 155°-156° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)CC)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |